molecular formula C24H20ClN3O2 B2586838 2-amino-N-(4-chlorophenyl)-3-(3,4-dimethylbenzoyl)indolizine-1-carboxamide CAS No. 904266-88-2

2-amino-N-(4-chlorophenyl)-3-(3,4-dimethylbenzoyl)indolizine-1-carboxamide

Cat. No.: B2586838
CAS No.: 904266-88-2
M. Wt: 417.89
InChI Key: WNUAMEBUFAEWGZ-UHFFFAOYSA-N
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Description

2-Amino-N-(4-chlorophenyl)-3-(3,4-dimethylbenzoyl)indolizine-1-carboxamide is a synthetic indolizine derivative characterized by a central indolizine scaffold substituted with three key groups:

  • A 2-amino group at position 2 of the indolizine ring.
  • A 3-(3,4-dimethylbenzoyl) group at position 3, introducing steric bulk and electron-donating methyl substituents.
  • An N-(4-chlorophenyl)carboxamide moiety at position 1, featuring an electron-withdrawing para-chloro substituent.

Properties

IUPAC Name

2-amino-N-(4-chlorophenyl)-3-(3,4-dimethylbenzoyl)indolizine-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H20ClN3O2/c1-14-6-7-16(13-15(14)2)23(29)22-21(26)20(19-5-3-4-12-28(19)22)24(30)27-18-10-8-17(25)9-11-18/h3-13H,26H2,1-2H3,(H,27,30)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WNUAMEBUFAEWGZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)C(=O)C2=C(C(=C3N2C=CC=C3)C(=O)NC4=CC=C(C=C4)Cl)N)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H20ClN3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

417.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

2-amino-N-(4-chlorophenyl)-3-(3,4-dimethylbenzoyl)indolizine-1-carboxamide is a compound of interest due to its potential biological activities, particularly in the fields of oncology and virology. This article compiles findings from various studies to provide a comprehensive overview of its biological activity, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

The molecular formula of this compound is C21H19ClN2OC_{21}H_{19}ClN_2O. The compound features an indolizine core with substituents that enhance its pharmacological properties. The presence of the chlorophenyl and dimethylbenzoyl groups is significant in determining its interaction with biological targets.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets involved in cell proliferation and viral replication. Research indicates that it may act through the following mechanisms:

  • Inhibition of Protein Kinases : Similar compounds have shown the ability to inhibit various protein kinases that play crucial roles in cell signaling pathways associated with cancer progression. This inhibition can lead to reduced cell proliferation and increased apoptosis in cancer cells .
  • Antiviral Activity : Preliminary studies suggest that compounds with similar structures exhibit antiviral properties, particularly against human adenoviruses (HAdV). These compounds can interfere with viral DNA replication processes, thereby reducing viral load .

Biological Activity Data

A summary of biological activity data for this compound is presented in the table below:

Activity IC50/EC50 Values Reference
Anti-proliferative (Cancer)0.15 - 1.4 µM
Antiviral (HAdV)IC50 = 0.27 µM
Cytotoxicity (CC50)CC50 = 156.8 µM
Selectivity Index (SI)SI > 100

Case Studies

  • Anticancer Activity : A study evaluated the antiproliferative effects of similar indolizine derivatives on various cancer cell lines, including HeLa and MDA-MB-231. The results indicated significant inhibition of cell growth, correlating with the structural features of the compounds used .
  • Antiviral Efficacy : Another investigation focused on the antiviral potential against HAdV. The study highlighted that certain derivatives exhibited low cytotoxicity while maintaining potent antiviral effects, suggesting a favorable therapeutic window for further development .

Comparison with Similar Compounds

Comparison with Similar Compounds

Compound Name Molecular Formula Molecular Weight (g/mol) Substituents (Position) Key Features
Target: 2-amino-N-(4-chlorophenyl)-3-(3,4-dimethylbenzoyl)indolizine-1-carboxamide Likely C24H20ClN3O2 ~430 (estimated) - 4-Cl-C6H4 (N-linked)
- 3,4-dimethylbenzoyl (C3)
Combines electron-withdrawing (Cl) and electron-donating (methyl) groups.
Analog 1: 2-amino-N-(2-chlorophenyl)-3-(4-methoxybenzoyl)indolizine-1-carboxamide C23H18ClN3O3 419.87 - 2-Cl-C6H4 (N-linked)
- 4-methoxybenzoyl (C3)
Ortho-chloro substituent may reduce steric accessibility; methoxy enhances polarity.
Analog 2: 2-amino-N-(3,4-dimethoxyphenyl)-3-(4-methylbenzoyl)indolizine-1-carboxamide Not explicitly given ~440 (estimated) - 3,4-dimethoxy-C6H3 (N-linked)
- 4-methylbenzoyl (C3)
Electron-rich dimethoxy groups may improve solubility but reduce metabolic stability.
Analog 3: 2-amino-N-(4-ethylphenyl)-3-(3-nitrobenzoyl)indolizine-1-carboxamide C24H20N4O4 428.44 - 4-ethyl-C6H4 (N-linked)
- 3-nitrobenzoyl (C3)
Nitro group increases electrophilicity; ethyl enhances hydrophobicity.
Analog 4: 2-amino-N-(5-chloro-2-methoxyphenyl)-3-(3,4-dimethylbenzoyl)indolizine-1-carboxamide C25H22ClN3O3 447.92 - 5-Cl-2-OCH3-C6H3 (N-linked)
- 3,4-dimethylbenzoyl (C3)
Chloro-methoxy substitution may optimize target binding; dimethylbenzoyl mirrors the target.

Key Structural and Functional Insights:

Substituent Position Effects: The para-chloro group in the target compound (vs. 3,4-Dimethylbenzoyl (target and Analog 4) introduces steric bulk and electron-donating effects, which could stabilize π-π interactions in hydrophobic binding pockets .

Electronic Properties :

  • Nitro groups (Analog 3) increase electrophilicity, enhancing reactivity but possibly reducing metabolic stability compared to methyl or methoxy substituents .
  • Methoxy groups (Analog 1 and 5) improve solubility but may undergo demethylation in vivo, limiting bioavailability .

The 4-ethylphenyl group in Analog 6 may enhance membrane permeability due to increased hydrophobicity, a trait absent in the target compound .

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